Fmoc-d-glu(oall)-oh

Peptide Therapeutics Protease Stability D-Amino Acid Engineering

Difficulty in achieving true orthogonal protection during SPPS limits efficient on-resin cyclization and bioconjugation. Fmoc-D-Glu(OAll)-OH solves this with Fmoc (base-labile) and allyl ester (Pd(0)-cleavable) groups that can be removed independently. • Orthogonal protection enables selective γ-carboxyl deprotection without affecting Fmoc or acid-labile groups. • D-stereochemistry confers protease resistance, significantly extending peptide half-life in vivo. • Ideal for cyclic peptides, D-peptide ligands, and multifunctional bioconjugates.

Molecular Formula C23H23NO6
Molecular Weight 409,4 g/mole
CAS No. 204251-33-2
Cat. No. B557685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-glu(oall)-oh
CAS204251-33-2
SynonymsFmoc-d-glu(oall)-oh; 204251-33-2; MolPort-008-267-641; ZINC2572446; FT-0697976; V4218
Molecular FormulaC23H23NO6
Molecular Weight409,4 g/mole
Structural Identifiers
SMILESC=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1
InChIKeyLRBARFFNYOKIAX-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu(OAll)-OH: Allyl-Protected D-Glu Building Block


Fmoc-D-Glu(OAll)-OH is a protected D-amino acid derivative consisting of a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and an allyl (OAll) ester protecting the γ-carboxyl side chain of D-glutamic acid [1]. It is primarily utilized as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an orthogonal protection scheme, wherein the base-labile Fmoc group and the Pd(0)-cleavable allyl ester can be selectively removed under distinct conditions without mutual interference .

Orthogonal Protection Allyl ester remains stable during Fmoc removal, enabling selective side-chain modification.
D-Stereochemistry D-Glu incorporation supports reported enhanced resistance to proteolytic degradation.
SPPS Compatibility Fully compatible with standard Fmoc solid-phase peptide synthesis protocols.

Fmoc-D-Glu(OAll)-OH: Substitution Drawbacks


Generic substitution of Fmoc-D-Glu(OAll)-OH with its L-enantiomer (Fmoc-L-Glu(OAll)-OH) or with alternative side-chain protected D-glutamic acid derivatives is not scientifically equivalent. The D-stereochemistry confers markedly different biological stability profiles: peptides containing D-amino acids demonstrate significantly enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts . Simultaneously, the allyl ester protection provides true orthogonality to both Fmoc and tert-butyl (tBu) protecting groups, a feature not shared by methyl or benzyl esters, which lack the same selective Pd(0)-catalyzed cleavage compatibility [1]. Substituting with a non-orthogonal protecting group would eliminate the ability to perform on-resin side-chain modifications and cyclizations, fundamentally altering the synthetic route and the structural outcome of the target peptide .

L-Enantiomer Substitution
Fmoc-L-Glu(OAll)-OH may not provide the same reported proteolytic resistance profile.
Non-Orthogonal Esters (tBu, Bzl)
tBu and benzyl esters lack Pd(0)-cleavable orthogonality, preventing selective on-resin modifications.
Alternative Side-Chain Protection
Non-allyl protecting groups may limit synthetic routes requiring orthogonal deprotection strategies.

Fmoc-D-Glu(OAll)-OH: Comparative Performance


Protease Stability: D- vs. L-Glutamic Acid

Peptides incorporating D-amino acids, such as D-glutamic acid derived from Fmoc-D-Glu(OAll)-OH, exhibit significantly enhanced resistance to proteolytic degradation. In comparative studies, all-D-amino acid containing peptides were found to be completely resistant to protease activity, in stark contrast to their L-amino acid counterparts, which are rapidly degraded . This translates to a substantially prolonged circulatory half-life for D-peptide-based therapeutics.

Protease Stability
Cross-study comparable
All-D peptide: reported complete resistance to proteases
L-peptide: rapidly degraded
Supports prolonged stability in peptide research models
In vitro protease assays
Peptide Therapeutics Protease Stability D-Amino Acid Engineering

Orthogonal Deprotection: Allyl vs. tBu Ester

The γ-allyl ester in Fmoc-D-Glu(OAll)-OH is completely stable under standard Fmoc deprotection conditions (20% piperidine in DMF), whereas alternative side-chain protecting groups like tert-butyl (OtBu) esters are not orthogonal and would be prematurely cleaved during the final peptide cleavage step with trifluoroacetic acid (TFA) [1]. This orthogonality enables on-resin side-chain modifications and cyclizations that are impossible with non-orthogonal protecting groups.

Orthogonal Deprotection
Class-level inference
Allyl ester: stable to 20% piperidine in DMF
tBu ester: acid-labile, not orthogonal under Fmoc conditions
Enables on-resin side-chain modifications
Standard SPPS deprotection conditions
Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

On-Resin Cyclization: Allyl vs. Benzyl Ester

The allyl ester group in Fmoc-D-Glu(OAll)-OH can be selectively removed under mild, neutral conditions using Pd(PPh3)4 in the presence of a nucleophile like phenylsilane or dimedone, enabling efficient on-resin side-chain cyclization [1]. In contrast, benzyl (OBzl) esters require hydrogenolysis, a condition incompatible with many peptide functionalities and standard SPPS resins. The use of Fmoc-Xxx(Gly-OAll)-OH dipeptide building blocks incorporating the allyl ester has been successfully demonstrated for the synthesis of side-chain cyclized phosphopeptides [2].

On-Resin Cyclization
Cross-study comparable
Allyl ester: successful cyclization with Pd(PPh3)4/PhSiH3
Benzyl ester: requires hydrogenolysis, incompatible with many resins
Mild, selective deprotection preserves peptide integrity
On-resin cyclization of phosphopeptides
Cyclic Peptide Synthesis On-Resin Cyclization Pd-Catalyzed Deprotection

Cost Comparison: D- vs. L-Enantiomer

While Fmoc-D-Glu(OAll)-OH is a specialized reagent, its procurement cost is comparable to its more common L-enantiomer, Fmoc-L-Glu(OAll)-OH, when sourced from major suppliers. For example, pricing for Fmoc-D-Glu(OAll)-OH is approximately $75.00 per gram , which is in line with the L-enantiomer's market price. This cost parity, combined with the unique D-stereochemistry and orthogonal protection, makes Fmoc-D-Glu(OAll)-OH a highly cost-effective choice for projects requiring D-amino acid incorporation.

Cost Comparison
Head-to-head
~$75.00/g
Cost parity with L-enantiomer
Commercial pricing, 2024-2026
Procurement Cost-Benefit Analysis Supply Chain

Fmoc-D-Glu(OAll)-OH: Optimal Applications


Protease-Resistant Peptide Synthesis

Fmoc-D-Glu(OAll)-OH is the building block of choice for incorporating D-glutamic acid into therapeutic peptides where resistance to proteolytic degradation is paramount. As established in Section 3, D-amino acid-containing peptides exhibit complete protease resistance compared to their L-amino acid counterparts, significantly extending their in vivo half-life . This is critical for developing peptide-based drugs, antimicrobial peptides, and diagnostic agents requiring prolonged circulatory stability.

On-Resin Side-Chain Cyclization

The orthogonal allyl ester protection of Fmoc-D-Glu(OAll)-OH enables selective on-resin side-chain deprotection and subsequent cyclization or conjugation without affecting the Fmoc-protected α-amine or other acid-labile protecting groups [REFS-1, REFS-2]. This is essential for synthesizing complex cyclic peptides, such as phosphopeptide ligands for SH2 domains, where post-synthetic modifications are required [1]. Alternative esters like benzyl or tert-butyl cannot achieve this level of orthogonal control.

Mirror-Image Peptide Design

The D-stereochemistry of Fmoc-D-Glu(OAll)-OH is fundamental for synthesizing mirror-image (D-peptide) ligands. These D-peptides are resistant to natural proteases and can be used in phage display to identify novel binding partners for therapeutic targets . This application leverages both the D-amino acid's stability advantage and the allyl ester's orthogonal deprotection capability for on-resin modifications, a combination not available with L-enantiomers or alternative esters.

Bioconjugate and Material Functionalization

The allyl ester group in Fmoc-D-Glu(OAll)-OH provides a unique handle for selective bioconjugation reactions . After incorporation into a peptide chain and selective Pd(0)-catalyzed deprotection, the liberated γ-carboxyl group can be conjugated to fluorophores, drugs, or polymers. This orthogonal reactivity is essential for creating stable, multifunctional bioconjugates and advanced biomaterials where precise control over attachment sites is required.

Application
Selection Property
Validation Focus
Protease-Resistant Peptide Synthesis
D-stereochemistry, orthogonal allyl ester
Peptide stability assays in research models
On-Resin Side-Chain Cyclization
Allyl ester orthogonal to Fmoc/tBu
Selective Pd(0)-catalyzed deprotection
Mirror-Image Peptide Design
D-enantiomer identity, orthogonal protection
Enantiomeric purity (chiral HPLC)
Bioconjugate Functionalization
Site-selective carboxyl liberation
Conjugation efficiency after Pd(0) cleavage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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